molecular formula C20H23ClN2O B5870910 N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide

Cat. No.: B5870910
M. Wt: 342.9 g/mol
InChI Key: NEZQLHJLTRFUJX-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide is a synthetic organic compound that features a piperidine ring attached to a chlorinated phenyl group, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide typically involves multiple stepsThe resulting intermediate is then reduced to form the corresponding amine, which is subsequently acylated with 2,4-dimethylbenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorinated phenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide is unique due to its specific combination of a chlorinated phenyl group and a dimethylbenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14-6-8-17(15(2)12-14)20(24)22-16-7-9-19(18(21)13-16)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQLHJLTRFUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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